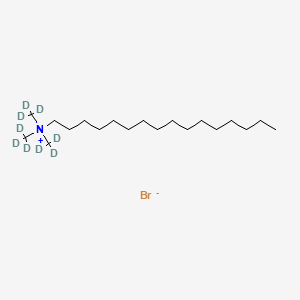
Hexadecyltrimethylammonium Bromide-d9
Übersicht
Beschreibung
Hexadecyltrimethylammonium Bromide-d9, also known as cetyltrimethylammonium bromide-d9, is a deuterated version of hexadecyltrimethylammonium bromide. It is a cationic surfactant widely used in various scientific and industrial applications. The compound is characterized by its ability to form micelles in aqueous solutions, which makes it useful in a range of biochemical and molecular biology techniques.
Wissenschaftliche Forschungsanwendungen
Hexadecyltrimethylammonium Bromide-d9 is extensively used in scientific research due to its surfactant properties. Some key applications include:
DNA Extraction: It is a crucial component in the CTAB method for DNA extraction, which is efficient and cost-effective.
Nanoparticle Synthesis: The compound is used as a shaping material and reducing agent in the synthesis of nanoparticles.
Biochemical Assays: It is employed in various assays to enhance the sensitivity and specificity of detection methods.
Environmental Science: The compound is used in the stabilization of heavy metals during the pyrolysis of solid waste and sludge.
Wirkmechanismus
Target of Action
Hexadecyltrimethylammonium Bromide-d9, also known as cetyltrimethylammonium bromide (CTAB), is a cationic surfactant . Its primary targets are biological membranes, particularly those of bacteria . It interacts with the negatively charged bacterial cell membranes, disrupting their structure and function .
Mode of Action
CTAB interacts with its targets by adsorbing onto the bacterial cell membrane due to its positive charge . This interaction disrupts the membrane structure, leading to increased permeability and eventual cell death . In addition, CTAB is used in molecular biology for the extraction of DNA . It forms a complex with nucleic acids, allowing for their precipitation and subsequent extraction .
Biochemical Pathways
The primary biochemical pathway affected by CTAB is the integrity of the bacterial cell membrane . By disrupting the membrane structure, CTAB interferes with essential processes such as nutrient uptake and waste removal, leading to cell death . In the context of DNA extraction, CTAB aids in the precipitation of nucleic acids, facilitating their isolation from other cellular components .
Pharmacokinetics
As a surfactant, it is known to have good water solubility . Its bioavailability would depend on the route of administration and the specific formulation used.
Result of Action
The primary result of CTAB’s action is the death of bacterial cells due to membrane disruption . In DNA extraction procedures, the action of CTAB results in the successful isolation of nucleic acids .
Action Environment
The action of CTAB can be influenced by environmental factors such as pH and temperature . It is stable in both acidic and alkaline solutions and exhibits good heat resistance . Its activity can be neutralized by anionic substances, such as soaps and anionic detergents .
Safety and Hazards
Hexadecyltrimethylammonium Bromide is harmful if swallowed and causes skin irritation and serious eye damage . It may cause respiratory irritation and damage to organs through prolonged or repeated exposure if swallowed . It is very toxic to aquatic life with long-lasting effects .
Relevant Papers The relevant papers analyzed for this response include those found in the search results . These papers cover various aspects of Hexadecyltrimethylammonium Bromide, including its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and potential future directions.
Biochemische Analyse
Biochemical Properties
Hexadecyltrimethylammonium Bromide-d9 plays a significant role in biochemical reactions. It is known to interact with various biomolecules, including enzymes and proteins . The nature of these interactions is primarily due to its surfactant properties, which allow it to interact with both polar and non-polar molecules.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact mechanism of action is complex and depends on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Transport and Distribution
This compound can be transported and distributed within cells and tissues . Detailed information about its interaction with transporters or binding proteins, and effects on its localization or accumulation is not currently available.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexadecyltrimethylammonium Bromide-d9 can be synthesized through the quaternization of hexadecylamine with methyl bromide in the presence of deuterium oxide (D2O). The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the quaternary ammonium compound. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
In industrial settings, the production of hexadecyltrimethylammonium bromide involves large-scale quaternization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification methods such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Hexadecyltrimethylammonium Bromide-d9 undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions in the presence of suitable reagents.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Complexation: It can form complexes with metal ions, which is useful in various analytical techniques.
Common Reagents and Conditions
Substitution: Reagents such as silver nitrate (AgNO3) can be used to replace the bromide ion with a nitrate ion.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used, although this is less typical.
Complexation: Metal salts such as copper sulfate (CuSO4) are commonly used to form complexes.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with silver nitrate yields hexadecyltrimethylammonium nitrate .
Vergleich Mit ähnlichen Verbindungen
Hexadecyltrimethylammonium Bromide-d9 is similar to other quaternary ammonium compounds such as:
Dodecyltrimethylammonium Bromide: Another cationic surfactant with a shorter alkyl chain.
Tetradecyltrimethylammonium Bromide: Similar in structure but with a slightly shorter alkyl chain.
Octadecyltrimethylammonium Bromide: Has a longer alkyl chain, leading to different micelle formation properties.
This compound is unique due to its deuterated nature, which makes it particularly useful in nuclear magnetic resonance (NMR) studies and other applications where isotopic labeling is beneficial .
Eigenschaften
IUPAC Name |
hexadecyl-tris(trideuteriomethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1/i2D3,3D3,4D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZYPRNAOMGNLH-WWMMTMLWSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCCCCCCCCCCCCCCC)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H42BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
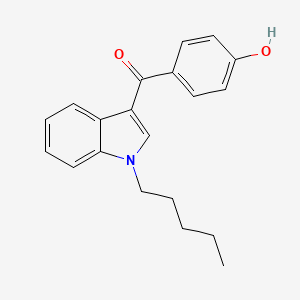
![3,4,5-trihydroxy-6-[[4-[[3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamoyloxymethyl]phenyl]carbamoyloxy]oxane-2-carboxylic acid](/img/structure/B568788.png)
![(3S,6S)-6-[4-[[(3S,6R)-6-[[(1S,3R)-5,12-dihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamoyloxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B568789.png)
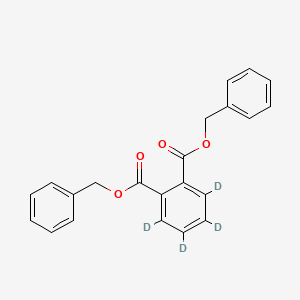
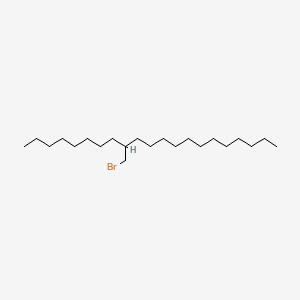
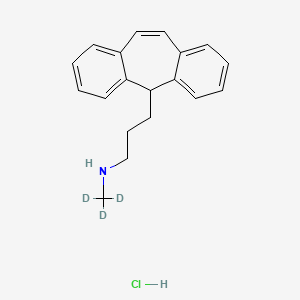
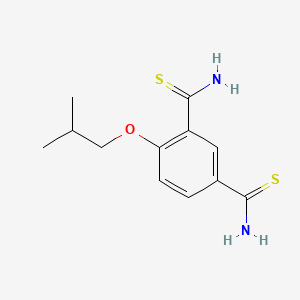

![2,2'-[4-(2-Methylpropoxy)-1,3-phenylene]bis[4-methyl-5-thiazolecarboxylic Acid](/img/structure/B568800.png)



![[(2R,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B568806.png)
![2-(4-Nitrophenyl)ethyl (2S,4R)-4-acetylsulfanyl-2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B568807.png)
